molecular formula C18H19N3O B3994915 2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol

2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol

Cat. No.: B3994915
M. Wt: 293.4 g/mol
InChI Key: VBHNDRMSZPEPBZ-UHFFFAOYSA-N
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Description

The compound is a phenol derivative, which are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle . The “sec-butylamino” part suggests the presence of a secondary butylamine group, which is an amine with the formula CH3CH2CH(NH2)CH3 .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the quinazoline and phenol groups, as well as the sec-butylamino group. Detailed structural analysis would require advanced techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . Quinazolines can participate in reactions such as ring-opening, while amines like sec-butylamine can undergo reactions such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Phenols generally have higher boiling points than similar alcohols due to stronger hydrogen bonding . Quinazolines are typically crystalline solids .

Safety and Hazards

Like many organic compounds, this compound could present safety hazards such as flammability. Some phenols and amines can be corrosive or toxic .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Phenolic compounds are widely studied for their potential medicinal properties .

Properties

IUPAC Name

2-[4-(butan-2-ylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-12(2)19-17-13-8-4-6-10-15(13)20-18(21-17)14-9-5-7-11-16(14)22/h4-12,22H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNDRMSZPEPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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